3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane synthesis pathway
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and its Derivatives
This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research purposes.
Spirocyclic systems have gained considerable attention in modern drug discovery due to their unique three-dimensional architectures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts[1]. Among these, the 3,9-diazaspiro[5.5]undecane core is a "privileged" scaffold, meaning it is capable of binding to a variety of biological targets[2]. Aryl-substituted diazaspiro[5.5]undecane derivatives, in particular, have shown potential as therapeutic agents, including those with antidepressant-like properties[3]. The target molecule, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane, incorporates both this valuable spirocyclic diamine and a substituted nitrophenyl group, making it a key intermediate for the synthesis of a diverse library of compounds for biological screening.
Retrosynthetic Analysis and Strategic Approach
A convergent synthetic strategy is the most logical and efficient approach for the preparation of the target compound and its analogues. This involves the synthesis or acquisition of two key building blocks: the 3,9-diazaspiro[5.5]undecane core and the 3-methoxy-4-nitrophenyl moiety. These are then coupled in a final, high-yielding step.
Our proposed pathway leverages the commercial availability of a selectively protected spirocycle, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, which allows for the direct functionalization of the free secondary amine at the 9-position. The key bond-forming reaction is a reductive amination, a cornerstone of medicinal chemistry for its reliability and broad functional group tolerance[4].
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Building Blocks
Preparation of 3-Methoxy-4-nitrobenzaldehyde
While 3-methoxy-4-nitrobenzaldehyde is commercially available, its synthesis from readily available starting materials is straightforward and cost-effective. The most common method is the methylation of the hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde.
Reaction Scheme:
Underlying Principle (Williamson Ether Synthesis): This reaction proceeds via a Williamson ether synthesis mechanism. A base, typically potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of iodomethane in an SN2 reaction to form the desired methyl ether.
Detailed Experimental Protocol: A detailed protocol for this synthesis has been well-documented[5].
The Spirocyclic Core: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
The starting material for the spirocyclic component is tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This compound is commercially available from various suppliers[4][6][7]. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms is crucial. The Boc group is stable under the conditions of reductive amination but can be readily removed later if desired, allowing for further functionalization at that position[8]. This strategic protection circumvents the common problem of di-alkylation when reacting diamines[3].
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | C₁₄H₂₆N₂O₂ | 254.37 g/mol |
The Core Directive: Reductive Amination Pathway
The key step in this synthesis is the coupling of the spirocyclic amine with the aromatic aldehyde via reductive amination. This reaction typically proceeds in one pot, where the amine and aldehyde first form an iminium ion intermediate, which is then immediately reduced by a hydride source to the corresponding amine[2][3].
Caption: Workflow for the reductive amination step.
Causality in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes, thus minimizing side reactions such as the reduction of the starting aldehyde[2]. Other common reducing agents include sodium borohydride (NaBH₄) and sodium cyanobohydride (NaBH₃CN)[3][9].
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. These solvents are effective at solubilizing the reactants and do not interfere with the reaction.
-
Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion intermediate.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
3-Methoxy-4-nitrobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in DCM, add 3-methoxy-4-nitrobenzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, tert-butyl 9-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate.
Optional Deprotection of the Boc Group
If the final target compound requires a free secondary amine at the 3-position, the Boc group can be removed under acidic conditions[8].
Reaction Scheme:
Mechanism of Boc Deprotection: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA)[10][11]. This leads to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine[10].
Detailed Experimental Protocol: Boc Deprotection
Materials:
-
tert-Butyl 9-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected product, 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane.
Conclusion
This guide has outlined a logical and experimentally validated pathway for the synthesis of 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane and its N-Boc protected precursor. By employing a convergent strategy centered around a robust reductive amination reaction, this approach offers a reliable method for accessing this valuable scaffold for further elaboration in drug discovery programs. The protocols provided are based on well-established and widely cited chemical transformations, ensuring a high degree of confidence in their successful implementation.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Center for Biotechnology Information. [Link]
-
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
Sources
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 173405-78-2 | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate - AiFChem [aifchem.com]
- 5. 3-METHOXY-4-NITROBENZALDEHYDE | 80410-57-7 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
